Bis(1-aziridinyl) ketone Bis(1-aziridinyl) ketone
Brand Name: Vulcanchem
CAS No.: 1192-75-2
VCID: VC17178415
InChI: InChI=1S/C5H8N2O/c8-5(6-1-2-6)7-3-4-7/h1-4H2
SMILES:
Molecular Formula: C5H8N2O
Molecular Weight: 112.13 g/mol

Bis(1-aziridinyl) ketone

CAS No.: 1192-75-2

Cat. No.: VC17178415

Molecular Formula: C5H8N2O

Molecular Weight: 112.13 g/mol

* For research use only. Not for human or veterinary use.

Bis(1-aziridinyl) ketone - 1192-75-2

Specification

CAS No. 1192-75-2
Molecular Formula C5H8N2O
Molecular Weight 112.13 g/mol
IUPAC Name bis(aziridin-1-yl)methanone
Standard InChI InChI=1S/C5H8N2O/c8-5(6-1-2-6)7-3-4-7/h1-4H2
Standard InChI Key XTSFUENKKGFYNX-UHFFFAOYSA-N
Canonical SMILES C1CN1C(=O)N2CC2

Introduction

Structural and Physicochemical Characterization

Molecular Architecture

Bis(1-aziridinyl) ketone consists of two aziridine rings (three-membered cyclic amines) bridged by a ketone functional group. The aziridine rings adopt a puckered conformation to alleviate angle strain, with nitrogen atoms positioned at the vertices. Key structural features include:

  • SMILES Notation: C1CN1C(=O)N2CC2

  • InChI Key: XTSFUENKKGFYNX-UHFFFAOYSA-N

  • IUPAC Name: bis(aziridin-1-yl)methanone

The compound’s planar carbonyl group introduces polarity, while the aziridine rings contribute to its nucleophilic and ring-opening reactivity .

Spectral and Collisional Properties

Mass spectrometry data reveal characteristic adduct formation patterns, as shown in Table 1 :

Table 1: Predicted Collision Cross Sections (CCS) for Bis(1-aziridinyl) Ketone Adducts

Adductm/zCCS (Ų)
[M+H]⁺113.07094112.0
[M+Na]⁺135.05288124.1
[M+NH₄]⁺130.09748120.1
[M-H]⁻111.05638124.7

These values aid in compound identification via ion mobility spectrometry and tandem mass spectrometry .

Synthesis and Manufacturing

Established Synthetic Routes

While no direct synthesis of bis(1-aziridinyl) ketone is documented, analogous aziridine ketones are typically prepared through:

  • Aminolysis of Activated Esters: Reaction of aziridine-2-carboxylate derivatives with amines under basic conditions .

  • Organolithium Additions: Treatment of N,N-dimethylaziridine-2-carboxamides with organolithium reagents at −78°C, yielding 2-aziridinyl ketones with regioselectivity .

For example, N-trityl-protected aziridine carboxamides react with alkyllithiums to form ketones in yields up to 78% .

Challenges in Synthesis

Key hurdles include:

  • Aziridine Ring Stability: The strained rings are prone to unintended ring-opening during reactions .

  • Protecting Group Sensitivity: N-Boc and N-trityl groups require careful handling to prevent premature deprotection .

Chemical Reactivity and Transformations

Nucleophilic Ring-Opening

The aziridine rings undergo nucleophilic attack at the less substituted carbon, as demonstrated in aziridine analogs:
R-N(CH2)2+NuR-NH-CH2-Nu-CH2\text{R-N} \text{(CH}_2\text{)}_2 + \text{Nu}^- \rightarrow \text{R-NH-CH}_2\text{-Nu-CH}_2
This reactivity is exploited in polymer crosslinking and prodrug design .

Ketone-Directed Reactions

The central carbonyl group participates in:

  • Grignard Additions: Formation of tertiary alcohols .

  • Reductive Amination: Conversion to amines using ammonia and hydrogenation catalysts .

Table 2: Representative Reactions of Aziridine Ketones

Reaction TypeReagentProductYield (%)
Organolithium AdditionPhenyllithiumAziridinyl Carbinols52–78
Boc DeprotectionExcess PhLiNH-Aziridines66

Recent Advances and Future Directions

Improved Synthetic Methods

The 2021 MDPI study demonstrated that N,N-dimethylaziridine-2-carboxamides react selectively with organolithiums at −78°C, bypassing traditional Weinreb amide routes . This method offers higher regioselectivity and avoids purification challenges .

Computational Predictions

Molecular dynamics simulations predict that bis(1-aziridinyl) ketone’s CCS values correlate with its gas-phase conformation, aiding analytical method development .

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